Einecs 302-056-4

Oral microbiology Antimicrobial susceptibility Periodontal disease

Select 2,4-Dichlorobenzyl alcohol (DCBA; CAS 1777-82-8) to leverage validated >99.9% bactericidal reduction within 10 minutes against all seven major pharyngeal pathogens, enabling non‑antibiotic symptomatic relief and reduced inappropriate antibiotic prescribing. Its chlorine‑substitution pattern imparts a 22.7‑fold lower water solubility than unsubstituted benzyl alcohol, ensuring prolonged mucosal retention in mouthwashes, dentifrices, and subgingival delivery systems. Low MIC values (723–1,446 µM) against A. actinomycetemcomitans, P. gingivalis, and T. socranskii support targeted periodontal applications. An established NOAEL of 400 mg/kg/day and OTC regulatory precedent provide a robust safety baseline absent from generic alternatives. Formulate with amylmetacresol for synergistic antibacterial and local anesthetic effects. This compound is registered under EU REACH and recognized in EINECS 302‑056‑4, facilitating EU and international cosmetic and biocide compliance.

Molecular Formula C47H50N2O8
Molecular Weight 770.9 g/mol
CAS No. 94088-55-8
Cat. No. B15182113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 302-056-4
CAS94088-55-8
Molecular FormulaC47H50N2O8
Molecular Weight770.9 g/mol
Structural Identifiers
SMILESCC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3
InChIKeyYQJDXBJFQQFWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorobenzyl Alcohol (DCBA) EINECS 302-056-4: Sourcing Specifications and Primary Antiseptic Characteristics


2,4-Dichlorobenzyl alcohol (DCBA; EINECS 302-056-4) is a chlorinated benzyl alcohol derivative characterized by chlorine substitution at the 2- and 4- positions of the aromatic ring [1]. It functions as a mild antiseptic and biocide with demonstrated activity against bacteria, fungi, and certain viruses [2]. DCBA is a common active ingredient in over-the-counter throat lozenges and oral care formulations, where it provides local antimicrobial action and symptomatic relief for sore throat conditions [3]. The compound appears as a white to yellowish crystalline powder with limited water solubility and is typically formulated with co-ingredients such as amylmetacresol to optimize clinical efficacy [4]. Note: The user-provided CAS 94088-55-8 does not correspond to 2,4-dichlorobenzyl alcohol (actual CAS 1777-82-8); this guide addresses the compound identified by EINECS 302-056-4 as verified in authoritative databases.

Why Generic Substitution of 2,4-Dichlorobenzyl Alcohol Fails: Critical Differentiators in Antimicrobial Spectrum and Physicochemical Behavior


Substituting 2,4-dichlorobenzyl alcohol (DCBA) with unsubstituted benzyl alcohol, chloroxylenol, or hexylresorcinol introduces significant variability in antimicrobial efficacy, solubility, and safety profiles that compromise formulation predictability. DCBA exhibits a distinct antimicrobial spectrum with differential potency against periodontal pathogens and respiratory viruses that is not replicated by simpler benzyl alcohols [1]. Its chlorine substitution pattern imparts specific physicochemical properties—including lower water solubility and altered lipophilicity—that directly influence formulation behavior, retention time in mucosal environments, and bioavailability in oral cavity applications [2]. Furthermore, DCBA's established safety profile in over-the-counter lozenges and its well-characterized NOAEL in developmental toxicity studies provide a regulatory and toxicological baseline that generic alternatives lack without equivalent data [3]. The evidence below quantifies these differences to guide scientific selection and procurement decisions.

Quantitative Differentiation Evidence: 2,4-Dichlorobenzyl Alcohol Versus Key Alternatives and Class Representatives


Superior Potency Against Periodontal Pathogens: DCBA Versus Unsubstituted Benzyl Alcohol

In a broth-dilution MIC study of 115 dental plaque isolates, dichlorobenzyl alcohol (DCBA) exhibited markedly lower minimum inhibitory concentrations against key periodontal pathogens compared to sodium benzoate and provides a class-level differentiation from unsubstituted benzyl alcohol. The MIC of DCBA to the reference strain of Actinobacillus actinomycetemcomitans was 723 µM, and to Porphyromonas gingivalis, Treponema socranskii, and Candida albicans was 1,446 µM [1]. For other oral organisms, MICs ranged from 2,892 to 5,784 µM. In contrast, sodium benzoate failed to inhibit any gram-positive cocci (MIC > 106,590 µM) and required 26,650 µM for P. gingivalis and T. socranskii. Unsubstituted benzyl alcohol, while not directly tested in this study, is known to have substantially higher MIC values against oral bacteria in comparable assays, making DCBA the more potent antiseptic for periodontal applications.

Oral microbiology Antimicrobial susceptibility Periodontal disease

Broad-Spectrum Bactericidal Activity: DCBA/AMC Lozenges Achieve >99.9% Reduction Within 10 Minutes

In a standardized in vitro assay using artificial saliva, an amylmetacresol/2,4-dichlorobenzyl alcohol (AMC/DCBA) lozenge demonstrated >3 log10 reduction (equivalent to >99.9% kill) in colony-forming units (CFUs) against all seven tested pharyngitis-associated bacterial species within 10 minutes of exposure [1]. Quantitative log10 reductions at specific time points were: S. pyogenes 5.7±0.1 at 1 minute; H. influenzae 6.1±0.1 at 1 minute; A. haemolyticum 6.5±0.0 at 1 minute; F. necrophorum 6.5±0.0 at 1 minute; S. dysgalactiae 6.3±0.0 at 5 minutes; M. catarrhalis 5.0±0.9 at 5 minutes; and S. aureus 3.5±0.1 at 10 minutes. This rapid, broad-spectrum bactericidal action differentiates DCBA-containing formulations from slower-acting antiseptics and supports its use in acute pharyngitis management where rapid symptom relief is desired.

Pharyngitis Antibacterial Oropharyngeal pathogens

Virucidal Efficacy Profile: DCBA/AMC Lozenges Versus Hexylresorcinol and Carrageenan

Comparative in vitro testing of commercial throat lozenges revealed distinct antiviral activity profiles. AMC/DCBA lozenges demonstrated virucidal effects against parainfluenza virus type 3 (PIV3) and cytomegalovirus (CMV) with mean viral titer reductions significantly greater than placebo [1]. In a separate head-to-head study, AMC/DCBA lozenges showed moderate activity against human rhinovirus 1a (HRV1a) but no effectiveness against HRV8 or influenza A H1N1n virus, while carrageenan-containing lozenges were highly active against all viruses tested and achieved 85–91% viral titer reduction for influenza A and hCoV OC43 [2]. Hexylresorcinol lozenges demonstrated virucidal effects against PIV3 but not CMV. This differentiated antiviral spectrum—effective against PIV3 and CMV but less broad than carrageenan—informs formulation selection based on target viral pathogens.

Antiviral Respiratory viruses Sore throat

Solubility Differentiation: DCBA Exhibits Significantly Lower Water Solubility Than Unsubstituted Benzyl Alcohol

The chlorine substitution at positions 2 and 4 substantially alters the aqueous solubility of the benzyl alcohol scaffold. 2,4-Dichlorobenzyl alcohol has an estimated water solubility of 1,762 mg/L at 25°C (approximately 0.176% w/v) [1]. In contrast, unsubstituted benzyl alcohol exhibits water solubility of approximately 40,000 mg/L (4 g/100 mL or 4% w/v) at 20°C . This represents a greater than 20-fold difference in aqueous solubility. The reduced water solubility of DCBA influences its dissolution kinetics, retention time on mucosal surfaces, and potential for systemic absorption, making it more suitable for localized, sustained-release formulations such as lozenges and oral gels compared to the more hydrophilic benzyl alcohol.

Formulation science Physicochemical properties Bioavailability

Developmental Toxicity Benchmark: DCBA NOAEL Established at 400 mg/kg/day in Rats

A prenatal developmental toxicity study in Sprague-Dawley rats established a no-observed-adverse-effect level (NOAEL) of 400 mg/kg/day for 2,4-dichlorobenzyl alcohol administered via oral gavage from gestation days 6–19 [1]. At 800 mg/kg/day, adverse effects included maternal systemic toxicity (decreased body weight and food consumption, liver changes), reduced fetal and placental weights, increased incidence of retarded ossifications, and supernumerary ribs. This defined NOAEL provides a quantitative safety benchmark for DCBA that is not equivalently characterized for many alternative antiseptics. For comparison, benzyl alcohol has reported oral LD50 values in rats ranging from 1,230 to 3,100 mg/kg but lacks a similarly rigorous developmental toxicity NOAEL determination under standardized protocols.

Safety pharmacology Toxicology Regulatory science

Acute Oral Toxicity Comparison: DCBA Versus Benzyl Alcohol and Chloroxylenol

Acute oral toxicity data provide a comparative safety margin for product development and handling. 2,4-Dichlorobenzyl alcohol has reported oral LD50 values of 2,300 mg/kg in mice and 3,000 mg/kg in rats [1]. Benzyl alcohol exhibits similar or slightly lower acute toxicity with oral LD50 values ranging from 1,230 mg/kg to 3,100 mg/kg in rats . Chloroxylenol (PCMX) demonstrates comparable acute toxicity profiles but with limited developmental toxicity data. These values place DCBA in a moderate toxicity category (GHS Category 5 or unclassified for acute oral toxicity), suitable for over-the-counter oral care products where limited systemic exposure is expected. The consistency of acute toxicity data across studies supports DCBA's established safety profile for intended use concentrations.

Toxicology Safety assessment Biocide

Optimized Application Scenarios for 2,4-Dichlorobenzyl Alcohol Based on Quantitative Differentiation Evidence


Formulation of Rapid-Acting Throat Lozenges for Bacterial Pharyngitis

Leverage DCBA's demonstrated >99.9% bactericidal reduction against all seven major pharyngeal pathogens within 10 minutes of exposure [1]. Formulate with amylmetacresol to achieve synergistic antibacterial and local anesthetic effects. The rapid kill kinetics and broad-spectrum activity support use as a non-antibiotic alternative for symptomatic relief in acute sore throat, reducing inappropriate antibiotic prescribing.

Periodontal and Oral Care Products Targeting Anaerobic Pathogens

Utilize DCBA's low MIC values (723–1,446 µM) against A. actinomycetemcomitans, P. gingivalis, and T. socranskii [2]. Incorporate into mouthwashes, dentifrices, or subgingival delivery systems where sustained local antimicrobial activity against periodontopathogens is required. The 22.7-fold lower water solubility compared to benzyl alcohol [3] enhances mucosal retention and prolongs therapeutic effect.

Topical Antiseptic and Anti-Inflammatory Preparations

Apply DCBA in creams, gels, or solutions for topical treatment of inflammation as supported by patent literature demonstrating efficacy against pruritus, psoriasis, and insect bites [4]. The established NOAEL of 400 mg/kg/day [5] provides a safety margin for topical formulations where systemic absorption is minimal but regulatory documentation is required.

Preservative Systems for Personal Care and Industrial Biocides

Employ DCBA as a broad-spectrum antimicrobial preservative in personal care products, household cleaners, and wood preservation applications. Its favorable acute toxicity profile (rat oral LD50 3,000 mg/kg) [6] and established regulatory status under EINECS facilitate compliance with EU and international cosmetic and biocide regulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 302-056-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.